Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17898244
InChI: InChI=1S/C7H13NO3.ClH/c1-3-11-7(10)4-6(9)5-8-2;/h8H,3-5H2,1-2H3;1H
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride

CAS No.:

Cat. No.: VC17898244

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride -

Specification

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name ethyl 4-(methylamino)-3-oxobutanoate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-3-11-7(10)4-6(9)5-8-2;/h8H,3-5H2,1-2H3;1H
Standard InChI Key PEDPHICGARNCLV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)CNC.Cl

Introduction

Chemical Identity and Structural Properties

Ethyl 4-(methylamino)-3-oxobutanoate hydrochloride belongs to the class of β-keto esters, characterized by a ketone group adjacent to an ester functional group. The compound’s molecular formula is C₈H₁₆ClNO₃, with a molecular weight of 209.67 g/mol . Key structural features include:

  • A methylamino group (-NHCH₃) at the 4-position of the butanoate backbone.

  • A 3-oxobutanoate ester framework, which confers reactivity typical of β-keto esters.

  • A hydrochloride salt form, enhancing solubility in polar solvents.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₆ClNO₃
Molecular Weight209.67 g/mol
IUPAC NameEthyl 4-(methylamino)-3-oxobutanoate hydrochloride
SMILES NotationCCOC(=O)CC(=O)CN(C)C.Cl
InChI KeyIYOLZNNFGSRPHX-UHFFFAOYSA-N

The hydrochloride salt form stabilizes the compound by neutralizing the basic methylamino group, making it suitable for storage and handling in laboratory settings .

Synthesis and Characterization

Analytical Characterization

Key techniques for verifying structure and purity include:

  • Nuclear Magnetic Resonance (NMR): Expected signals include a triplet for the ethyl ester group (δ 1.2–1.4 ppm, CH₃; δ 4.1–4.3 ppm, CH₂), a singlet for the ketone carbonyl (δ 2.6–2.8 ppm), and a broad peak for the methylamino proton (δ 2.2–2.5 ppm) .

  • Mass Spectrometry (MS): The molecular ion peak at m/z 209.67 aligns with the molecular weight .

  • Infrared Spectroscopy (IR): Strong absorbance bands for the ester carbonyl (~1740 cm⁻¹) and ketone carbonyl (~1710 cm⁻¹) confirm functional groups .

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